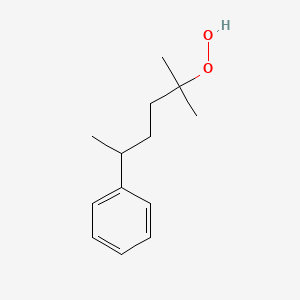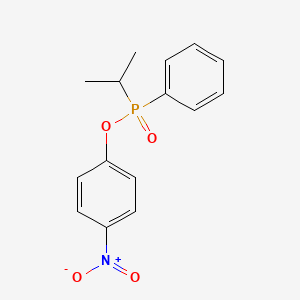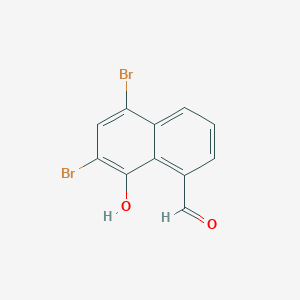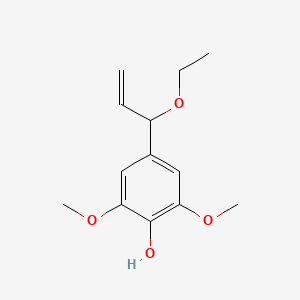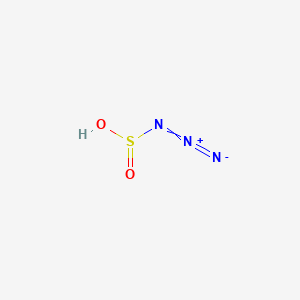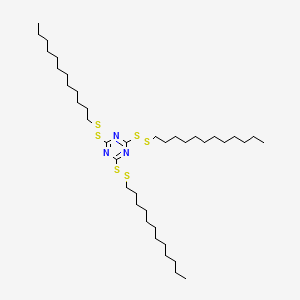
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine: is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three dodecyldisulfanyl groups attached to the triazine ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with dodecylthiol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dodecyldisulfanyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The dodecyldisulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dodecyldisulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique structure and reactivity may lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to modify surfaces and interfaces makes it valuable in material science.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is primarily based on its ability to undergo various chemical reactions. The dodecyldisulfanyl groups can interact with different molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, including catalysis, surface modification, and drug development.
Molecular Targets and Pathways:
Catalysis: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Surface Modification: The dodecyldisulfanyl groups can interact with surfaces, leading to the formation of self-assembled monolayers.
Drug Development:
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in spectrophotometric determination of metals.
2,4,6-Tris(trifluoromethyl)phenyl: Used in photochemical reactions and known for its unique electronic properties.
Uniqueness: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine stands out due to the presence of long alkyl chains (dodecyldisulfanyl groups), which impart unique physical and chemical properties
Eigenschaften
CAS-Nummer |
86906-93-6 |
|---|---|
Molekularformel |
C39H75N3S6 |
Molekulargewicht |
778.4 g/mol |
IUPAC-Name |
2,4,6-tris(dodecyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H75N3S6/c1-4-7-10-13-16-19-22-25-28-31-34-43-46-37-40-38(47-44-35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)48-45-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI-Schlüssel |
AFDXHQPCQOERGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)SSCCCCCCCCCCCC)SSCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


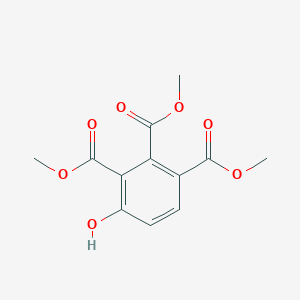
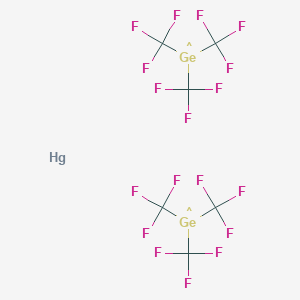
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
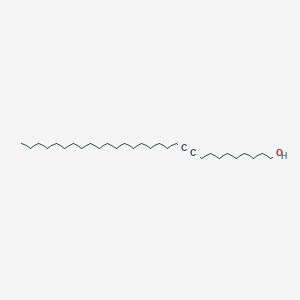
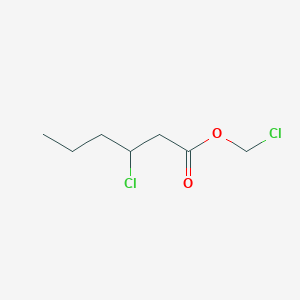
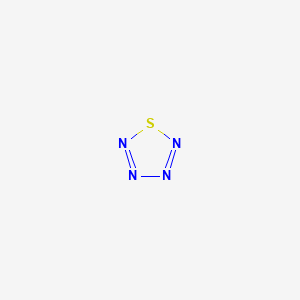
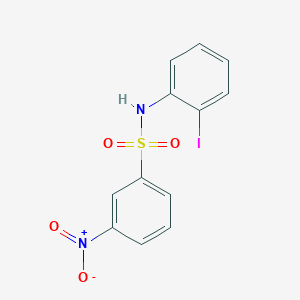
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
